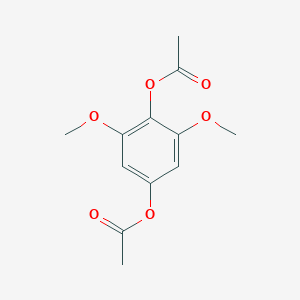

(4-Acetyloxy-3,5-dimethoxyphenyl) acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(4-Acetyloxy-3,5-dimethoxyphenyl) acetate, commonly known as 4-AcO-DMT, is a synthetic psychedelic compound that belongs to the tryptamine family. It is a prodrug of psilocin, which is the primary psychoactive compound found in magic mushrooms. 4-AcO-DMT has gained popularity in recent years due to its similar effects to psilocin, making it a potential alternative to traditional psychedelic substances.

Mécanisme D'action

The mechanism of action of 4-AcO-DMT involves its conversion to psilocin, which then binds to serotonin receptors in the brain. Psilocin primarily binds to the 5-HT2A receptor, leading to the activation of various signaling pathways that result in altered perception and mood. The compound's psychoactive effects are thought to be due to its ability to disrupt the default mode network, leading to increased introspection and altered sense of self.

Effets Biochimiques Et Physiologiques

The biochemical and physiological effects of 4-AcO-DMT are similar to those of psilocin. The compound has been shown to increase the activity of the prefrontal cortex, which is involved in higher cognitive functions such as decision-making and self-awareness. It also increases the activity of the amygdala, which is involved in emotional processing. The compound's effects on serotonin receptors can lead to changes in mood, perception, and thought processes.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 4-AcO-DMT in lab experiments include its similar effects to psilocin, which makes it a potential tool for studying the neurobiology of consciousness and the treatment of mental health disorders. The compound's simple synthesis method also makes it readily available for research purposes. However, the compound's potential psychoactive properties must be taken into account when handling and administering it. Additionally, the legality of 4-AcO-DMT varies by country, which can limit its availability for research purposes.

Orientations Futures

For 4-AcO-DMT research include further exploration of its potential therapeutic uses in the treatment of mental health disorders. Research studies can also investigate the compound's effects on other serotonin receptors and their potential implications. Additionally, research can explore the compound's potential as a tool for studying the neurobiology of consciousness and its effects on brain connectivity.

Conclusion

In conclusion, 4-AcO-DMT is a synthetic psychedelic compound that has gained popularity in recent years due to its similar effects to psilocin. The compound's synthesis method is relatively simple, making it readily available for research purposes. 4-AcO-DMT has been used in various scientific research studies, and its potential therapeutic uses in the treatment of mental health disorders warrant further investigation. However, caution must be exercised when handling and administering the compound due to its potential psychoactive properties.

Méthodes De Synthèse

The synthesis method of 4-AcO-DMT involves the reaction of psilocin with acetic anhydride. This reaction results in the acetylation of the hydroxyl group on the 4-position of the indole ring, producing 4-AcO-DMT. The synthesis of 4-AcO-DMT is relatively simple and can be performed using standard laboratory equipment. However, due to the compound's potential psychoactive properties, caution must be exercised when handling and synthesizing it.

Applications De Recherche Scientifique

4-AcO-DMT has been used in various scientific research studies due to its similar effects to psilocin. The compound has been shown to produce psychedelic effects such as altered perception, enhanced mood, and increased introspection. These effects make it a potential tool for studying the neurobiology of consciousness and the treatment of mental health disorders such as depression and anxiety. Research studies have also explored the use of 4-AcO-DMT in treating cluster headaches and migraines.

Propriétés

Numéro CAS |

7702-17-2 |

|---|---|

Nom du produit |

(4-Acetyloxy-3,5-dimethoxyphenyl) acetate |

Formule moléculaire |

C12H14O6 |

Poids moléculaire |

254.24 g/mol |

Nom IUPAC |

(4-acetyloxy-3,5-dimethoxyphenyl) acetate |

InChI |

InChI=1S/C12H14O6/c1-7(13)17-9-5-10(15-3)12(18-8(2)14)11(6-9)16-4/h5-6H,1-4H3 |

Clé InChI |

TXEOMVPWWMJOGT-UHFFFAOYSA-N |

SMILES |

CC(=O)OC1=CC(=C(C(=C1)OC)OC(=O)C)OC |

SMILES canonique |

CC(=O)OC1=CC(=C(C(=C1)OC)OC(=O)C)OC |

Autres numéros CAS |

7702-17-2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![n-[2-(Methylthio)phenyl]urea](/img/structure/B186247.png)

![1-Chloro-3-methylbenzo[f]quinoline](/img/structure/B186255.png)